Formamide, N-(1-hydroxyethyl)-

N-vinylformamide synthesis intermediate purification crystalline formamide derivatives

N-(1-Hydroxyethyl)formamide is the exclusive precursor to N-vinylformamide (NVF) via alkoxylation–pyrolysis. Unlike the 2-isomer, only the 1-hydroxyethyl regioisomer permits α-elimination to form the critical vinyl monomer. Its crystalline nature (mp 52.5–53.8°C) allows direct purification from the reaction mixture, ensuring high yields and purity. Purchase this indispensible intermediate for polymer-grade NVF and cationic polyvinylamine manufacturing. Verify structural identity and avoid synthetic dead-ends.

Molecular Formula C3H7NO2
Molecular Weight 89.09 g/mol
CAS No. 102904-85-8
Cat. No. B009024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamide, N-(1-hydroxyethyl)-
CAS102904-85-8
SynonymsN-(1-Hydroxyethyl)formamide
Molecular FormulaC3H7NO2
Molecular Weight89.09 g/mol
Structural Identifiers
SMILESCC(NC=O)O
InChIInChI=1S/C3H7NO2/c1-3(6)4-2-5/h2-3,6H,1H3,(H,4,5)
InChIKeyDTBGILDKBIBTGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formamide, N-(1-hydroxyethyl)- (CAS 102904-85-8): Core Identity and Industrial Context for Procurement Decisions


Formamide, N-(1-hydroxyethyl)- (CAS 102904-85-8), also systematically named N-(α-hydroxyethyl)formamide, is a low-molecular-weight (89.09 g/mol) bifunctional amide-alcohol bearing a secondary formamide group and a hydroxyl substituent on the α-carbon of the N-ethyl moiety . It is primarily recognized as the indispensable intermediate in the industrial-scale synthesis of N-vinylformamide (NVF), a high-volume monomer used to manufacture cationic polyvinylamine polymers [1]. Unlike its positional isomer N-(2-hydroxyethyl)formamide, which finds application as a plasticizer and solvent, the 1-hydroxyethyl regioisomer is the sole precursor compatible with the established alkoxylation–pyrolysis pathway to NVF due to the requirement for α-elimination chemistry during vinyl group formation [1][2].

Why Formamide, N-(1-hydroxyethyl)- (CAS 102904-85-8) Cannot Be Replaced by Other Hydroxyethylformamides in NVF Production


Substituting N-(1-hydroxyethyl)formamide with its positional isomer N-(2-hydroxyethyl)formamide, or with N-alkylated variants such as N-(1-hydroxyethyl)-N-methylformamide, will lead to synthetic dead-ends in the N-vinylformamide (NVF) value chain. The 1-hydroxyethyl regioisomer is mechanistically essential because the hydroxyl group must reside on the α-carbon (adjacent to the amide nitrogen) to enable sequential alkoxylation to N-(α-alkoxyethyl)formamide and subsequent thermal elimination to the vinyl double bond [1][2]. The 2-hydroxyethyl isomer cannot undergo this α-elimination to form NVF; its hydroxyl group is positioned on the β-carbon, precluding vinyl generation. Furthermore, N-(1-hydroxyethyl)formamide exhibits crystalline behavior (mp 52.5–53.8°C) that permits purification via crystallization directly from the reaction mixture—a critical process advantage not shared by the liquid N-(2-hydroxyethyl)formamide (bp 179–181°C at 13 Torr) [2]. These fundamental structural and phase-state differences render generic substitution unworkable for the NVF production pathway.

Quantitative Differentiation Evidence for Formamide, N-(1-hydroxyethyl)- (CAS 102904-85-8) Versus Closest Analogs


Crystalline Isolation Yield and Melting Point: N-(1-Hydroxyethyl)formamide vs. N-(2-Hydroxyethyl)formamide

N-(α-hydroxyethyl)formamide can be isolated as white crystals with a melting point of 52.5–53.8°C and an isolated yield of 90% after acetone recrystallization, enabling straightforward purification from the hydroxylation reaction mixture [1]. In contrast, the positional isomer N-(2-hydroxyethyl)formamide (CAS 693-06-1) is a liquid at room temperature with a boiling point of 179–181°C at 13 Torr and density of 1.160 g/mL at 25°C, requiring distillation-based purification that is less amenable to large-scale intermediate isolation . The crystalline nature of the 1-isomer allows for direct solid–liquid separation by filtration under cooling, which is a critical process advantage for continuous or semi-continuous industrial NVF production [1].

N-vinylformamide synthesis intermediate purification crystalline formamide derivatives

Hydroxylation Reaction Selectivity and Conversion: K2CO3-Catalyzed Synthesis of N-(1-Hydroxyethyl)formamide

Under optimized conditions using K2CO3 as a weakly basic catalyst at 25°C, the hydroxylation of formamide with acetaldehyde yields N-(α-hydroxyethyl)formamide with a formamide conversion of 98.9 mol% and selectivity of 100 mol% after crystallization (Example 2 in US 4,567,300) [1]. When a strongly basic catalyst such as NaOH or KOH was employed, the yield did not reach practical levels, and acid catalysts led exclusively to the formation of N,N′-ethylidene-bisformamide as a side product without producing the target compound [1]. This establishes that both the catalyst identity and reaction conditions are tightly coupled to achieving high-purity intermediate suitable for downstream NVF production, and that off-the-shelf substitution of catalyst systems will compromise yield.

hydroxylation reaction formamide-acetaldehyde condensation basic catalysis selectivity

Thermal Lability and Decomposition Risk: Handling Requirements for N-(1-Hydroxyethyl)formamide

N-(α-hydroxyethyl)formamide is hygroscopic and thermally unstable, undergoing retro-hydroxylation to regenerate formamide and acetaldehyde. This decomposition is accelerated in the presence of acidic or basic residues; even under careful neutralization and low-temperature filtration in a nitrogen atmosphere, approximately 10% of the crystalline product is lost to decomposition [1]. In contrast, the downstream derivative N-(α-methoxyethyl)formamide is thermally stable and can be distilled without degradation, which is why industrial NVF processes typically convert the hydroxyethyl intermediate in situ without isolation [1][2]. By comparison, N-(2-hydroxyethyl)formamide exhibits greater thermal stability and is commercially handled as a liquid at ambient conditions .

thermal stability of formamide intermediates retro-hydroxylation NVF intermediate storage

Regiochemical Requirement for NVF Formation: Why Only the 1-Hydroxyethyl Isomer Is Competent

The established industrial route to N-vinylformamide proceeds via N-(α-hydroxyethyl)formamide → N-(α-alkoxyethyl)formamide → NVF + alcohol (thermal cracking). The α-hydroxy group is mechanistically essential because the subsequent alkoxylation and pyrolysis steps require elimination across the C–N bond to generate the vinyl group [1][2]. The 2-hydroxyethyl isomer (N-(2-hydroxyethyl)formamide, CAS 693-06-1) cannot participate in this pathway because the hydroxyl group is on the β-carbon; thermal elimination would require a different mechanistic manifold and does not yield NVF. This is a class-level structural requirement: only secondary N-(α-hydroxyalkyl)formamides are competent NVF precursors [1]. The 1-isomer is therefore the exclusive gateway intermediate, conferring irreplaceable procurement value for any entity manufacturing NVF or its downstream polyvinylamine derivatives.

N-vinylformamide monomer production α-elimination enamide synthesis

Optimal Application Scenarios for Formamide, N-(1-hydroxyethyl)- (CAS 102904-85-8) Based on Quantitative Evidence


Industrial N-Vinylformamide (NVF) Monomer Production via the Alkoxylation–Pyrolysis Route

This is the primary and most volume-significant application. N-(1-hydroxyethyl)formamide is the essential intermediate in the two-step process: (i) alkoxylation with methanol or ethanol to form N-(α-methoxyethyl)formamide or N-(α-ethoxyethyl)formamide, and (ii) thermal cracking at elevated temperature to liberate NVF. The crystalline nature (mp 52.5–53.8°C) and high synthesis selectivity (up to 100 mol% under optimized K2CO3 catalysis) enable production of high-purity NVF monomer suitable for polymerization into cationic polyvinylamines used in water treatment, papermaking, and personal care [1][2]. Procurement of the 1-isomer specifically is non-negotiable; the 2-isomer cannot undergo this transformation.

Continuous or Semi-Continuous NVF Manufacturing with In-Situ Intermediate Processing

Given the thermal lability of N-(1-hydroxyethyl)formamide (~10% decomposition even under careful isolation), the preferred industrial practice is to avoid intermediate isolation altogether. In this scenario, N-(α-hydroxyethyl)formamide is generated in a reaction vessel and directly converted to the more stable N-(α-alkoxyethyl)formamide by addition of an alcohol and acid catalyst [1][2]. Procurement specifications for this use case favor the 1-hydroxyethyl isomer in solution or as a freshly prepared slurry, with strict requirements on residual catalyst content (to minimize decomposition) and acetaldehyde levels (to prevent retro-reaction).

Synthesis of N-(α-Alkoxyethyl)formamide Derivatives for Specialty Amide Intermediates

Beyond NVF, N-(1-hydroxyethyl)formamide serves as a platform intermediate for a range of N-(α-alkoxyethyl)formamides by reaction with various primary or secondary alcohols (C1–C8) under acid catalysis [1]. These alkoxy derivatives are thermally stable, distillable, and can be used as protected formamide equivalents in organic synthesis. The quantitative selectivity data from the hydroxylation step (conversion up to 99.3 mol%, selectivity 100 mol%) ensure that procurement of the 1-isomer with high purity directly translates to high yields of the downstream alkoxy derivatives.

Research-Grade NVF Polymerization Studies Requiring Defined Intermediate Purity

Academic and industrial R&D groups investigating NVF polymerization kinetics, copolymerization with acrylamide or acrylic acid, or structure–property relationships in polyvinylamine require a traceable, high-purity source of NVF monomer. Since NVF quality is directly determined by the purity of the N-(1-hydroxyethyl)formamide intermediate, procurement of the 1-isomer with documented conversion and selectivity data (e.g., ≥98% formamide conversion, ≥99% selectivity) provides confidence in downstream monomer quality [2]. The 2-isomer cannot serve as a substitute in these studies because it does not produce NVF.

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